1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Description
Multinuclear NMR Spectral Assignments
Table 2: Predicted NMR chemical shifts (ppm) based on structural analogs
| Nucleus | Position | δ (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|---|
| ^1H | CHO (C3) | 9.92 | Singlet | - |
| ^1H | THP OCH2 | 3.50–4.10 | Multiplet | $$^3J_{HH}$$ = 6.2 |
| ^11B | B(OR)2 | 30.5 | Quadrupolar | - |
| ^13C | Pyridine C5 | 148.2 | - | $$^1J_{CB}$$ = 45 |
- ^1H NMR : The aldehyde proton appears as a singlet at δ 9.92. Protons on the tetrahydropyran ring show complex splitting due to axial-equatorial conformers.
- ^13C NMR : The boronate-bearing C5 exhibits downfield shifting (δ 148.2) from boron’s electron-withdrawing effect.
- ^11B NMR : A characteristic peak near δ 30.5 confirms the sp²-hybridized boron in the dioxaborolane group.
FT-IR Vibrational Mode Analysis
Table 3: Key IR absorptions and assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1695 | ν(C=O) aldehyde |
| 1602 | ν(C=N) pyrazolopyridine |
| 1340 | ν(B–O) dioxaborolane |
| 1148 | ν(C–O) tetrahydropyran |
The strong C=O stretch at 1695 cm⁻¹ confirms the aldehyde functionality. B–O vibrations in the 1340 cm⁻¹ region are consistent with trigonal-planar boron coordination.
Mass Spectrometric Fragmentation Patterns
Under electron ionization (EI-MS), the molecular ion [M]⁺- at m/z 357 undergoes characteristic cleavage (Figure 2):
- Primary Fragments :
- Loss of tetrahydro-2H-pyran (84 Da) → m/z 273
- Boronate ester elimination (142 Da) → m/z 215
- Aldehyde group expulsion (28 Da) → m/z 329
- Secondary Fragments : Pyrazolo[3,4-b]pyridine core breakdown yields ions at m/z 147 (C₇H₅N₃O⁺) and m/z 91 (C₆H₅N₂⁺).
Figure 2: Proposed fragmentation pathway for the molecular ion.
Properties
IUPAC Name |
1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BN3O4/c1-17(2)18(3,4)26-19(25-17)12-9-13-14(11-23)21-22(16(13)20-10-12)15-7-5-6-8-24-15/h9-11,15H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGECEHYWAFINCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3C=O)C4CCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS: 1314734-68-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has a molecular formula of C18H24BN3O4 and a molecular weight of 357.22 g/mol. It features a complex structure that includes a pyrazolo[3,4-b]pyridine core and a dioxaborolane moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets. The dioxaborolane group is known for its role in modulating enzyme activity and may influence metabolic pathways by acting as an inhibitor or modulator of specific proteins.
Antitumor Activity
Several studies have investigated the antitumor potential of related compounds. For instance, compounds containing boron have been shown to exhibit selective cytotoxicity against cancer cells. The mechanism often involves the inhibition of key metabolic pathways in tumor cells.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HT-1080 | 0.087 | GLUT inhibition | |
| Various | Varies | DNA damage response modulation |
Inhibition of Glucose Transporters
The compound's structural similarities to known glucose transporter inhibitors suggest it may also inhibit glucose transporters (GLUTs). A study highlighted that related compounds effectively inhibited GLUT activity, leading to reduced glucose uptake in cancer cells, thus inducing cell death under glucose-deprived conditions .
Case Studies
- In Vivo Studies : In rodent models, compounds similar to the target compound have demonstrated favorable pharmacokinetic profiles with oral bioavailability and limited central nervous system penetration. This suggests potential for oral administration in therapeutic contexts without significant CNS side effects .
- Toxicology Studies : Safety assessments indicated that related compounds were well tolerated in animal models over extended periods. No significant adverse effects on hematological parameters were observed at therapeutic doses .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogous Compounds
Key Observations :
- The THP group in the target compound contrasts with the SEM group in , offering distinct acid sensitivity (THP is cleaved under mild acidic conditions, while SEM requires stronger acids).
- The benzotriazole core in lacks the pyrazolo[3,4-b]pyridine scaffold, reducing π-conjugation and altering electronic properties.
- Carbaldehyde in the target compound enables reactivity absent in boronate-only analogs .
Preparation Methods
Protection of Pyrazole Nitrogen with Tetrahydropyranyl Group
- Reagents and Conditions: The pyrazolo[3,4-b]pyridine derivative bearing a free pyrazole NH is reacted with 3,4-dihydro-2H-pyran in the presence of an acid catalyst such as p-toluenesulfonic acid in tetrahydrofuran (THF) solvent.
- Procedure: Stirring at elevated temperatures (~65 °C) for 24 hours ensures efficient THP protection.
- Outcome: Formation of the 1-(tetrahydro-2H-pyran-2-yl) substituted pyrazolo[3,4-b]pyridine intermediate.
- Purification: Flash column chromatography using gradients of ethyl acetate/n-hexane separates the protected product from impurities.
- Yield: Typically high yields (~90%) are reported for this step.
Introduction of Boronate Ester Group
- Reagents: The 5-position of the pyrazolo[3,4-b]pyridine core is functionalized by palladium-catalyzed borylation using bis(pinacolato)diboron.
- Catalysts and Ligands: PdCl2(dppf) or other palladium complexes with ligands such as RuPhos are employed.
- Base: Sodium tert-butoxide or potassium carbonate are common bases facilitating the reaction.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.
- Conditions: Heating under inert atmosphere (nitrogen) at 80-100 °C for several hours.
- Outcome: Formation of the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety.
- Purification: Flash chromatography or preparative reversed-phase HPLC is used to isolate the boronate ester intermediate.
Functionalization to Introduce the 3-Carbaldehyde Group
- Approach: The aldehyde group at the 3-position can be introduced via selective formylation reactions on the pyrazolo[3,4-b]pyridine ring.
- Reagents: Formylation reagents such as Vilsmeier-Haack reagents (POCl3/DMF) or other electrophilic formylating agents.
- Conditions: Controlled temperature and stoichiometry to avoid overreaction.
- Outcome: Formation of the 3-carbaldehyde functional group without disturbing the THP protecting group or boronate ester.
- Purification: Chromatographic methods and crystallization provide the pure aldehyde product.
Representative Experimental Procedure Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | THP Protection | 3,4-Dihydro-2H-pyran, p-TsOH, THF, 65 °C, 24 h | ~90 | Protects pyrazole NH |
| 2 | Pd-Catalyzed Borylation | Bis(pinacolato)diboron, PdCl2(dppf), t-BuONa, DMF, 80 °C, inert atmosphere | 85-95 | Introduces boronate ester at C-5 |
| 3 | Formylation | POCl3/DMF or equivalent, controlled temp | 70-85 | Selective aldehyde installation at C-3 |
Analytical and Purification Techniques
- NMR Spectroscopy: ^1H and ^13C NMR confirm the installation of protecting groups and functional moieties, with chemical shifts consistent with THP, boronate ester, and aldehyde groups.
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weights and purity.
- Chromatography: Flash column chromatography on silica gel and preparative reversed-phase HPLC are critical for purification.
- UPLC-MS: Used for purity assessment, employing C18 columns with acetonitrile/water gradients containing formic acid.
Research Findings and Optimization Notes
- The THP protection step is robust and compatible with subsequent borylation and formylation steps.
- Palladium-catalyzed borylation proceeds with high regioselectivity at the 5-position of the pyrazolo[3,4-b]pyridine ring.
- Careful control of formylation conditions prevents degradation of the boronate ester and THP group.
- Use of inert atmosphere and dry solvents enhances reaction yields and reproducibility.
- Purification by reversed-phase HPLC improves the isolation of the final aldehyde-boronate compound with >95% purity.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core in this compound?
- Methodological Answer : The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclization reactions using pyrazole-carbaldehyde intermediates. For example, hydrazine hydrate in ethanol under reflux with acetic acid facilitates pyrazole ring closure, as demonstrated in analogous systems (e.g., formation of pyrazolo[3,4-c]pyrazoles via azide intermediates) . Adjusting reaction temperature and catalysts (e.g., iodine at room temperature) can influence regioselectivity and reduce byproduct formation .
Q. How can the tetrahydro-2H-pyran (THP) protecting group be introduced and removed without degrading the boronic ester?
- Methodological Answer : The THP group is typically introduced via acid-catalyzed etherification of alcohols. Removal requires mild acidic conditions (e.g., dilute HCl in THF/water) to avoid hydrolyzing the boronic ester. Monitoring reaction progress via TLC or LC-MS is critical to prevent over-acidification, which could destabilize the dioxaborolane ring .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the aldehyde proton (~9.8–10.0 ppm) and aromatic protons from the pyrazolo[3,4-b]pyridine core (7.0–8.5 ppm). The THP group exhibits characteristic multiplets at 1.5–4.5 ppm .
- IR : Stretching vibrations for the aldehyde (C=O, ~1700 cm⁻¹) and boronic ester (B-O, ~1350–1370 cm⁻¹) confirm functional groups .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula and isotopic pattern of the boron-containing moiety .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential dust/aerosol formation.
- Store in airtight containers under inert gas (argon/nitrogen) to prevent boronic ester hydrolysis .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized using the boronic ester moiety?
- Methodological Answer :
- Catalyst System : Pd(PPh₃)₄ (2–5 mol%) in toluene/EtOH/H₂O (3:1:1) with K₂CO₃ as base. Alternative catalysts (e.g., PdCl₂(dppf)) improve yields for electron-deficient aryl halides .
- Solvent Optimization : For hydrophobic substrates, replace EtOH with DME or THF to enhance solubility.
- Troubleshooting : Low yields may stem from moisture-sensitive boronic esters—ensure anhydrous conditions or pre-dry reagents with molecular sieves .
Q. What strategies prevent oxidation or nucleophilic attack on the aldehyde group during synthetic steps?
- Methodological Answer :
- Protection : Temporarily convert the aldehyde to an acetal using ethylene glycol and p-TsOH. Deprotect later with aqueous HCl .
- Mild Conditions : Avoid strong nucleophiles (e.g., Grignard reagents) unless the aldehyde is protected. Use low temperatures (0–5°C) for reactions involving amines or thiols .
Q. How can regioselectivity challenges in pyrazolo[3,4-b]pyridine functionalization be addressed?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., pyridine N-oxide) to guide C-H functionalization at specific positions.
- Electrophilic Aromatic Substitution : Activate the pyridine ring with Lewis acids (e.g., AlCl₃) for halogenation or nitration at the 5-position .
Q. What analytical methods resolve contradictions in spectral data for batch-to-batch variations?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms connectivity, especially for THP and pyrazolo protons.
- X-ray Crystallography : Provides definitive structural confirmation if crystalline material is obtainable.
- Comparative TLC/MS : Track impurities or degradation products (e.g., hydrolyzed boronic esters) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
